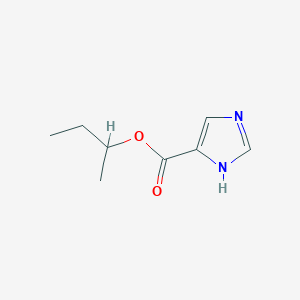

sec-Butyl 1H-imidazole-4-carboxylate

Description

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

butan-2-yl 1H-imidazole-5-carboxylate |

InChI |

InChI=1S/C8H12N2O2/c1-3-6(2)12-8(11)7-4-9-5-10-7/h4-6H,3H2,1-2H3,(H,9,10) |

InChI Key |

MJUCGFJGBBHBFY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)C1=CN=CN1 |

Origin of Product |

United States |

Preparation Methods

Direct Esterification Method

- Starting Materials: 1H-imidazole-4-carboxylic acid and sec-butanol

- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

- Procedure: The acid and sec-butanol are refluxed together, often with removal of water to drive the equilibrium toward ester formation.

- Reaction Conditions: Typically performed under reflux in an inert solvent like toluene with azeotropic removal of water.

- Purification: The crude ester is purified by extraction and recrystallization.

Esterification via Acid Chloride Intermediate

- Step 1: Conversion of 1H-imidazole-4-carboxylic acid to 1H-imidazole-4-carbonyl chloride using reagents like thionyl chloride or oxalyl chloride.

- Step 2: Reaction of the acid chloride with sec-butanol in the presence of a base (e.g., pyridine or triethylamine) to form this compound.

- Advantages: This method often provides higher yields and cleaner products due to the reactive intermediate.

- Reaction Conditions: Typically performed at low temperatures (0–5 °C) for the acyl chloride formation and then room temperature for esterification.

- Purification: Workup involves aqueous extraction and recrystallization.

Transesterification Method

- Starting Materials: 1H-imidazole-4-carboxylic acid methyl or ethyl ester and sec-butanol

- Catalysts: Acidic or basic catalysts such as sodium methoxide or sulfuric acid

- Procedure: The ester is reacted with sec-butanol under reflux, exchanging the alkoxy group to form sec-butyl ester.

- Reaction Conditions: Elevated temperatures (80–120 °C) under reflux.

- Purification: Removal of the lower alcohol by distillation and purification of the ester by recrystallization.

Catalytic Systems and Optimization

Inorganic Salt Composite Catalyst

A novel catalytic system for the preparation of imidazole carboxylates involves an inorganic salt composite catalyst made from barium sulfate, ferric nitrate, and iron sulfate. This catalyst:

- Facilitates oxidation desulfurization steps in the synthesis of imidazole derivatives.

- Is environmentally friendly, cost-effective, and recyclable.

- Provides high selectivity and yield, minimizing by-products.

Though primarily used in the oxidation step for 1H-imidazole-4-carboxylic acid synthesis, this catalyst system can be integrated into esterification processes for improved efficiency.

Tungstate-Based Catalysts

Sodium tungstate combined with hydrogen peroxide has been reported to catalyze the oxidation step efficiently, reducing reaction time and improving yield. However, recovery and reuse issues limit its industrial application.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Catalyst/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Direct Esterification | 1H-imidazole-4-carboxylic acid + sec-butanol | Acid catalyst, reflux, azeotropic water removal | Simple, direct | Equilibrium limited, longer time | 60–75 |

| Acid Chloride Intermediate | 1H-imidazole-4-carboxylic acid | Thionyl chloride, base, low temp | High yield, cleaner product | Requires hazardous reagents | 80–90 |

| Transesterification | 1H-imidazole-4-carboxylic acid methyl/ethyl ester + sec-butanol | Acid/base catalyst, reflux | Uses available esters | Requires excess alcohol, longer time | 65–80 |

| Inorganic Salt Composite Catalyst (oxidation step) | Acetyl glycine ethyl ester (precursor) | Barium sulfate-ferric nitrate-iron sulfate composite catalyst | Environmentally friendly, high selectivity | Catalyst preparation complexity | >85 (for acid intermediate) |

Full Research Findings and Notes

- The preparation of this compound is closely linked to the availability and purity of 1H-imidazole-4-carboxylic acid.

- The acid chloride intermediate method is preferred for industrial synthesis due to higher yields and purity.

- The inorganic salt composite catalyst system represents a significant advancement in the oxidation and desulfurization steps of the imidazole ring formation, indirectly impacting the efficiency of subsequent esterification.

- Environmental and safety considerations favor the use of catalysts like the inorganic salt composite and hydrogen peroxide-based systems over traditional heavy metal or Raney nickel catalysts.

- Recovery and reuse of catalysts remain important for cost-effectiveness and environmental impact reduction.

Chemical Reactions Analysis

Types of Reactions: sec-Butyl 1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions depend on the desired products and the functional groups present on the imidazole ring .

Common Reagents and Conditions: Common reagents used in the reactions of imidazole derivatives include nickel catalysts for cyclization reactions, tert-butylhydroperoxide (TBHP) as an oxidant, and various aryl aldehydes and anilines for multicomponent reactions .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cyclization reactions can yield disubstituted imidazoles, while multicomponent reactions can produce highly substituted imidazole derivatives .

Scientific Research Applications

sec-Butyl 1H-imidazole-4-carboxylate has a wide range of scientific research applications due to its versatile chemical and biological properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazole derivatives are known for their antimicrobial, anti-inflammatory, and antitumor activities . Additionally, imidazole derivatives are used in the development of new drugs to overcome antimicrobial resistance .

Mechanism of Action

The mechanism of action of sec-Butyl 1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. Imidazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various biological pathways. The specific mechanism depends on the structure of the imidazole derivative and its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares sec-Butyl 1H-imidazole-4-carboxylate with analogous imidazole derivatives, focusing on substituent effects, synthetic pathways, and functional properties.

Substituent Variations and Structural Impact

Key Observations :

- Benzyl and propargyl derivatives exhibit distinct reactivity profiles: benzyl groups favor aromatic stacking in crystal structures , while propargyl esters enable modular functionalization via alkyne-azide cycloaddition .

- Heteroaryl substituents (e.g., isoxazole) introduce additional hydrogen-bonding or coordination sites, which may enhance biological activity or catalytic utility .

Key Findings :

- The low yield (20%) for the isoxazole derivative highlights the challenge of introducing bulky heteroaryl groups .

Physicochemical and Functional Properties

| Property | sec-Butyl Derivative | tert-Butyl Derivative | Benzyl Derivative |

|---|---|---|---|

| Solubility | Moderate in organic solvents | Low (due to high hydrophobicity) | High in polar aprotic solvents |

| Stability | Stable under neutral conditions | Extremely stable (Boc protection) | Sensitive to acidic conditions |

| Crystallinity | Likely amorphous (no data) | Well-defined crystal structures | Forms π-stacked crystals |

| Biological Relevance | Not reported | Used in peptide synthesis | Explored in drug delivery |

Notes:

Q & A

Q. What are the recommended synthetic routes for sec-butyl 1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves:

Condensation : React 1H-imidazole-4-carboxylic acid with sec-butanol under acidic catalysis (e.g., sulfuric acid) to form the ester.

Cyclization/Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

Characterization : Validate purity via HPLC and structural confirmation via -/-NMR and high-resolution mass spectrometry (HRMS).

Q. Key Considerations :

- Optimize reaction time and temperature to avoid side products (e.g., transesterification).

- Use anhydrous conditions to prevent hydrolysis of the ester group.

Reference : Similar protocols for ethyl 1H-imidazole-4-carboxylate derivatives are described in imidazole synthesis literature .

Q. How should this compound be stored to ensure stability and safety?

Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent oxidation or moisture absorption.

- Safety : Avoid ignition sources (sparks, open flames) due to potential flammability of ester groups. Use grounded equipment during transfers .

- Ventilation : Work in fume hoods to minimize inhalation exposure, as structural analogs (e.g., chloroformates) show respiratory toxicity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : -NMR to confirm the sec-butyl group (multiplet at δ 1.0–1.5 ppm for methyl protons) and imidazole protons (δ 7.0–8.5 ppm).

- IR Spectroscopy : Detect ester C=O stretching (~1700 cm) and imidazole N-H bending (~3100 cm).

- X-Ray Crystallography : Use SHELX software for crystal structure refinement if single crystals are obtained .

Advanced Research Questions

Q. How can researchers assess the mutagenic potential of this compound?

Methodological Answer :

- In Vitro Assays :

- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction).

- Micronucleus Assay : Evaluate chromosomal damage in human lymphocytes or reconstructed skin models (e.g., EpiDerm™) .

- In Vivo Assays :

- Mouse Micronucleus Test : Administer the compound intraperitoneally; analyze peripheral blood erythrocytes via flow cytometry.

Data Interpretation : Compare results to structurally similar esters (e.g., ethyl imidazole derivatives) to infer risk .

Q. What computational strategies predict the bioactivity and binding affinity of this compound?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cytochrome P450 enzymes).

- QSAR Modeling : Train models on imidazole-carboxylate datasets to predict ADMET properties.

- DFT Calculations : Analyze electronic properties (HOMO/LUMO energies) to assess reactivity and stability .

Case Study : Analogous studies on ethyl 1H-imidazole-4-carboxylate derivatives revealed strong correlations between lipophilicity (logP) and membrane permeability .

Q. How can contradictions in toxicity data among structural analogs be resolved?

Methodological Answer :

- Comparative Analysis : Cross-reference toxicity data from n-butyl chloroformate (AEGL-1: 0.3 ppm; AEGL-3: 28 ppm) as a surrogate for sec-butyl derivatives .

- In Silico Toxicology : Apply tools like ProTox-II to predict LD and hepatotoxicity based on structural fragments.

- Cross-Species Studies : Compare rodent and human cell-line responses to identify species-specific sensitivities .

Example : Mouse RD values for sec-butyl chloroformate (117 ppm) suggest lower acute toxicity than iso-butyl analogs (97 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.